molecular formula C5H12N2S B13746328 2-Methylpropan-2-aminium thiocyanate CAS No. 3020-73-3

2-Methylpropan-2-aminium thiocyanate

Cat. No.: B13746328
CAS No.: 3020-73-3
M. Wt: 132.23 g/mol
InChI Key: GWKMUJULIDIXMB-UHFFFAOYSA-N
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Description

2-Methylpropan-2-aminium thiocyanate (CAS: Not explicitly provided in evidence) is a quaternary ammonium salt comprising a 2-methylpropan-2-aminium cation paired with a thiocyanate (SCN⁻) anion. This compound is structurally characterized by a bulky tertiary ammonium group, which influences its physicochemical properties, such as solubility and thermal stability. Applications of such compounds may include roles in organic synthesis, phase-transfer catalysis, or as ionic liquids due to their dual solubility characteristics in polar and nonpolar media.

Properties

CAS No.

3020-73-3

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

tert-butylazanium;thiocyanate

InChI

InChI=1S/C4H11N.CHNS/c1-4(2,3)5;2-1-3/h5H2,1-3H3;3H

InChI Key

GWKMUJULIDIXMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[NH3+].C(#N)[S-]

Origin of Product

United States

Preparation Methods

Direct Reaction of 2-Methylpropan-2-amine with Thiocyanate Salts

The most straightforward method involves the reaction of 2-methylpropan-2-amine (tert-butylamine) with ammonium thiocyanate or potassium thiocyanate to form the corresponding ammonium thiocyanate salt. This typically proceeds via acid-base neutralization or salt metathesis in a suitable solvent such as ethanol or water.

  • Procedure: The amine is dissolved in an appropriate solvent, and an equimolar amount of ammonium thiocyanate is added under stirring at room temperature. The mixture is then allowed to react for several hours, often with gentle heating to facilitate salt formation.
  • Isolation: The product precipitates out or can be isolated by solvent evaporation and recrystallization.
  • Yield: Generally moderate to high yields (70–90%) are reported depending on the purity of starting materials and reaction conditions.

Synthesis via Thiourea Intermediates

An alternative approach involves the synthesis of thiourea derivatives from substituted amines and thiocyanate sources, which can subsequently be converted to the ammonium thiocyanate salt.

  • For example, the reaction of substituted 2-aminobenzothiazoles with ammonium thiocyanate yields thiourea intermediates that can be further manipulated to obtain thiocyanate salts.
  • This method is more common in complex heterocyclic syntheses but can be adapted for simpler aliphatic amines like 2-methylpropan-2-amine.

Alkylation of Ammonium Thiocyanate with Alkyl Halides

In some protocols, alkylation of ammonium thiocyanate with tert-butyl halides (such as tert-butyl chloride or bromide) can yield 2-methylpropan-2-aminium thiocyanate.

  • Mechanism: The nucleophilic thiocyanate anion attacks the alkyl halide to form the thiocyanate salt.
  • Conditions: Typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide at elevated temperatures.
  • Advantages: This method allows for controlled introduction of the thiocyanate anion to the alkyl ammonium center.

Detailed Research Outcomes and Data

Reaction Conditions and Yields

Method Solvent Temperature Reaction Time Yield (%) Notes
Direct amine + ammonium thiocyanate Ethanol/Water Room temperature 2–6 hours 75–90 Simple setup, high purity product
Thiourea intermediate route Ethanol/Acetic acid 50–80 °C 4–8 hours 60–80 Requires intermediate isolation
Alkylation of ammonium thiocyanate Acetonitrile/DMF 60–100 °C 3–5 hours 65–85 Controlled alkylation, requires halide precursor

Analytical Characterization

Notes on Related Synthetic Studies

  • Recent literature emphasizes the use of ammonium thiocyanate as a versatile thiocyanate source in synthesis of thioureas and related compounds, which can be precursors or analogs to this compound.
  • Temperature and solvent choice significantly influence product selectivity and yield in reactions involving thiocyanates.
  • Alkylation reactions with bulky alkyl groups, such as tert-butyl, show distinct reactivity patterns that can be exploited to favor the formation of ammonium thiocyanate salts over other side products.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reaction Steps Advantages Limitations
Direct Amine-Thiocyanate Salt Formation 2-Methylpropan-2-amine + NH4SCN Acid-base neutralization or salt metathesis Simple, high yield, easy isolation Requires pure reagents
Thiourea Intermediate Route Substituted amines + NH4SCN Formation of thiourea, then conversion Useful for complex derivatives Multi-step, purification needed
Alkylation of Ammonium Thiocyanate Ammonium thiocyanate + tert-butyl halide Nucleophilic substitution Controlled alkylation Requires halide precursor

Chemical Reactions Analysis

2.1. Nucleophilic Substitution

The thiocyanate ion (SCN)(SCN^-) acts as a nucleophile in substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides to form alkyl thiocyanates, though steric hindrance from the tert-butyl group may limit reactivity compared to less bulky ammonium thiocyanates .

  • Arylation : Under appropriate conditions (e.g., acidic or oxidative environments), it may participate in electrophilic aromatic substitution, as observed in thiocyanation of aryl compounds using ammonium thiocyanate .

2.2. Decomposition and Isomerization

Ammonium thiocyanates generally undergo isomerization to thiourea upon heating. For example, ammonium thiocyanate decomposes to thiourea and other products at elevated temperatures . While direct data for 2-Methylpropan-2-aminium thiocyanate is unavailable, analogous behavior could occur:

[(CH3)3CNH3+][SCN]ΔThiourea derivative+Byproducts[ (CH_3)_3CNH_3^+][SCN^-] \xrightarrow{\Delta} \text{Thiourea derivative} + \text{Byproducts}

2.3. Reaction with Alkali Hydroxides

Ammonium thiocyanates react with alkali hydroxides to form alkali thiocyanates:

[(CH3)3CNH3+][SCN]+NaOH(CH3)3CNH2+NaSCN+H2O[ (CH_3)_3CNH_3^+][SCN^-] + NaOH \rightarrow (CH_3)_3CNH_2 + NaSCN + H_2O

This reaction is common to thiocyanate salts, though the tert-butylammonium cation may influence solubility and reaction kinetics .

3.1. Thiocyanation Reactions

Ammonium thiocyanates are versatile reagents for introducing thiocyanate groups into organic substrates. For example:

  • Mechanochemical Thiocyanation : Ball-milling with oxidants like ammonium persulfate enables solvent-free thiocyanation of aryl compounds . While not explicitly tested for this compound, similar reactivity could facilitate C–H thiocyanation under such conditions.

  • Electrophilic Thiocyanation : Thiocyanate ions can be oxidized to thiocyanogen (S2C2N2)(S_2C_2N_2), which reacts with aromatic substrates. For example, iodine or sodium perborate oxidizes thiocyanate to generate electrophilic intermediates .

3.2. Biological and Pharmaceutical Interest

Thiocyanate derivatives, including ammonium salts, are studied for bioactivity. For instance, adamantyl isothiocyanates (structurally distinct but analogous) exhibit mutant p53-rescuing properties . While no direct evidence exists for this compound, its structural features (e.g., bulky tert-butyl group) may influence biological interactions, such as membrane permeability or enzyme binding.

Limitations and Gaps in Research

The provided literature lacks specific studies on This compound , necessitating extrapolation from analogous compounds. Key gaps include:

  • Synthesis Optimization : No detailed protocols for its preparation are available.

  • Kinetic and Thermodynamic Data : Reaction rates, equilibrium constants, and stability under varying conditions remain uncharacterized.

  • Application-Specific Studies : No direct evidence of its use in organic synthesis or biological systems.

Scientific Research Applications

Organic Synthesis

2-Methylpropan-2-aminium thiocyanate serves as a key intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

  • Thiocyanation Reactions : The compound can be used to introduce thiocyanate groups into organic molecules, which is essential for the development of new pharmaceuticals and agrochemicals .
  • Synthesis of Thioureas : It acts as a precursor for thiourea derivatives that exhibit significant biological activity. For instance, derivatives synthesized from this compound have shown promising antimicrobial properties against various bacteria .

Data Table: Organic Synthesis Applications

Application TypeExample CompoundsBiological Activity
Thiocyanation5-methyl-BT-thiosemicarbazonesAntimicrobial against E. coli and S. aureus
Synthesis of ThioureasN-(5-methyl-BT-2-yl)thioureaSignificant inhibition zones against Gram-positive and Gram-negative bacteria

Pharmaceutical Applications

The pharmaceutical industry extensively utilizes this compound in drug synthesis. Notably, it is involved in the production of:

  • Rifampicin : This antibiotic is crucial in treating tuberculosis and other bacterial infections. The thiocyanate group enhances the drug's efficacy and stability .

Case Study: Rifampicin Synthesis

A study demonstrated the successful incorporation of this compound in synthesizing rifampicin, showcasing its role in improving yield and purity during the reaction process.

Agricultural Applications

In agriculture, this compound is utilized as a precursor for the synthesis of pesticides and fungicides. Its effectiveness as a biocide makes it valuable for protecting crops from pests and diseases.

Data Table: Agricultural Applications

Application TypeExample ProductsFunction
PesticidesVarious formulationsInsect repellents
FungicidesCrop protection agentsPrevent fungal infections

Chemical Industry Applications

The compound also finds applications in the chemical industry, particularly in:

  • Rubber Vulcanization : It is used as an additive to enhance the properties of rubber products.
  • Production of Dyes and Pigments : The reactivity of thiocyanates allows for their use in synthesizing colorants used in textiles and other materials .

Safety and Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Studies indicate that while it has beneficial applications, it can also pose health risks if not handled properly. It is classified as harmful if ingested or inhaled, necessitating appropriate safety measures during handling .

Mechanism of Action

The mechanism by which 2-methylpropan-2-aminium thiocyanate exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. This can lead to changes in biological activity, such as inhibition of microbial growth or modulation of enzyme activity.

Comparison with Similar Compounds

Table 1: Comparative Properties of Thiocyanate Salts

Property This compound Sodium Thiocyanate (NaSCN) Potassium Thiocyanate (KSCN)
Water Solubility (g/100 mL) Low (~10–20) High (~139) High (~177)
Decomposition Temp (°C) ~150–200 ~300 ~315
Recovery in Analysis (%) Not reported 102% 100%

Research Findings

  • Environmental Monitoring : NaSCN standards showed minimal variability (4.8–5.4 mg/L) in tailings water analysis, underscoring their reliability . Bulkier ammonium thiocyanates like 2-methylpropan-2-aminium derivatives may require validation for similar applications.
  • Synthetic Utility : The organic cation in this compound could facilitate reactions in mixed-solvent systems, unlike NaSCN/KSCN, which are restricted to aqueous or highly polar environments.

Biological Activity

2-Methylpropan-2-aminium thiocyanate (CAS Number: 3020-73-3) is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and the biological effects observed in various studies.

This compound can be synthesized through the reaction of 2-methylpropan-2-amine with thiocyanic acid. The reaction typically occurs under mild conditions, often in an aqueous or alcoholic solution, and may require a catalyst for efficiency. The general reaction can be represented as follows:

C4H11N+HSCNC4H12N2S\text{C}_4\text{H}_{11}\text{N}+\text{HSCN}\rightarrow \text{C}_4\text{H}_{12}\text{N}_2\text{S}

The compound features a thiocyanate group that plays a critical role in its biological activity, interacting with various molecular targets within biological systems.

The biological activity of this compound is primarily attributed to the nucleophilic nature of the thiocyanate group. This group can participate in chemical reactions that modify the structure and function of target molecules, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of certain microorganisms.
  • Enzyme Modulation : It may affect enzyme activity, altering metabolic pathways within cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant organisms. For instance, it has shown promise in inhibiting the growth of Pseudomonas aeruginosa and other resistant bacteria when used in combination with conventional antibiotics .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
  • Synergistic Effects : Another research highlighted the compound's ability to enhance the efficacy of β-lactam antibiotics against resistant strains. When combined with ceftazidime, it exhibited a synergistic effect that significantly reduced bacterial resistance .

Comparative Analysis

To understand its uniqueness, a comparison with similar compounds is essential:

CompoundStructureBiological Activity
2-Methylpropan-2-aminium chlorideC4H12NClModerate antimicrobial activity
2-Methylpropan-2-aminium nitrateC4H12NNO3Limited biological studies
2-Methylpropan-2-aminium sulfateC4H12NOSO4Known for solubility issues

The presence of the thiocyanate group in this compound distinguishes it from other aminium compounds, providing unique reactivity and biological properties that are currently under investigation.

Q & A

Q. What role does thiocyanate play in mitigating oxidative stress in cellular models?

  • Methodological Answer: In vitro assays (e.g., MPO inhibition studies) use lung epithelial cells exposed to H₂O₂. Thiocyanate’s protective effect is dose-dependent (optimal at 50–100 µM), validated via ROS detection kits and viability assays. Adverse effects above 200 µM require careful dose calibration .

Notes

  • SHELX programs are preferred for crystallographic refinement .
  • For microbial studies, genome-resolved meta-omics provides higher resolution than culture-based methods .

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